7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Medicinal Chemistry Organic Synthesis Benzoxazinone Intermediates

7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 105807-83-8) is a heterocyclic benzoxazinone derivative with a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol. It serves as a key synthetic intermediate in the construction of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one-based pharmacophores, particularly for bromodomain and extra-terminal (BET) protein inhibitors.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 105807-83-8
Cat. No. B025311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS105807-83-8
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=C(C=C2)N)C
InChIInChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13)
InChIKeyUXMAGPQBCODAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 105807-83-8): A Critical Benzoxazinone Scaffold for Targeted Protein Degradation and BET Inhibition


7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 105807-83-8) is a heterocyclic benzoxazinone derivative with a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . It serves as a key synthetic intermediate in the construction of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one-based pharmacophores, particularly for bromodomain and extra-terminal (BET) protein inhibitors [1]. The compound features a primary aromatic amine at the 7-position, which is a critical functional handle for amide coupling and other derivatization reactions that generate potent and selective BRD4 inhibitors .

Why 7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Replaced by Other Benzoxazinone Isomers or Simple Aniline Derivatives


Generic substitution with other 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one isomers (e.g., the 6-amino analog, CAS 105807-84-9) or simple aniline derivatives is not feasible for research programs targeting the bromodomain and extra-terminal (BET) family of proteins. The 7-amino substitution pattern is specifically required to access the 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold that has been validated through extensive structure-activity relationship (SAR) studies for BRD4 inhibition [1]. As demonstrated in the development of the selective BET inhibitor Y08060 (compound 36), the 7-position of the benzoxazinone core is a critical vector for installing substituents that engage the WPF shelf region of the BRD4 bromodomain, a key selectivity determinant [2]. Isomers with different amino group positions (e.g., 5- or 6-amino) lack the validated SAR trajectory and would necessitate a complete and unproven re-optimization of the pharmacophore, introducing significant uncertainty and resource expenditure.

Quantitative Differentiation of 7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Synthetic Yield and Downstream BRD4 Inhibitor Potency


Synthetic Accessibility: A Reproducible 73.4% Yield from Nitro Precursor Under Mild Reduction Conditions

The synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one from its nitro precursor (2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 85160-83-4) proceeds with a reproducible yield of 73.4% using an iron-mediated reduction in an ethanol/water solvent system . This yield is explicitly documented in the primary literature and provides a reliable benchmark for process chemists. While alternative reduction methods (e.g., catalytic hydrogenation) may offer comparable yields, the iron/ammonium chloride method is robust, scalable, and avoids the need for specialized hydrogenation equipment, offering a practical advantage for academic labs and early-stage development.

Medicinal Chemistry Organic Synthesis Benzoxazinone Intermediates

Downstream Pharmacological Potency: The 7-Amino Scaffold Enables a BRD4 Inhibitor (Y08060) with an IC₅₀ of 0.69 μM

The 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold serves as the core template for the design of selective BRD4 bromodomain inhibitors. A direct derivative, compound 36 (Y08060), which retains the 7-position substitution, exhibits an IC₅₀ of 0.69 μM against BRD4(1) in an AlphaScreen assay [1]. This potency is the result of extensive SAR optimization around the 7-amino group, demonstrating that this specific regioisomer is essential for achieving nanomolar to low-micromolar inhibitory activity. In contrast, the 6-amino isomer (CAS 105807-84-9) lacks a corresponding body of published SAR data linking it to BRD4 inhibition, making the 7-amino compound the unequivocal starting point for any BET inhibitor discovery program based on the benzoxazinone scaffold.

Epigenetics Bromodomain Inhibition Prostate Cancer

Chemical Stability and Handling: Defined Storage Conditions Ensure Reproducibility

The compound's stability profile is explicitly defined: it should be stored under inert gas (nitrogen or argon) at 2-8°C . This is a standard and easily managed condition for most research facilities. In contrast, many structurally related but less characterized benzoxazinone building blocks lack such explicit, vendor-verified stability data, leading to uncertainty in long-term storage and potential batch-to-batch variability in downstream assays.

Chemical Stability Inventory Management Quality Control

High-Value Application Scenarios for 7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one in Drug Discovery


Medicinal Chemistry: Synthesis of BRD4 Bromodomain Inhibitors for Oncology Research

Procurement of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is essential for research groups synthesizing novel BET bromodomain inhibitors for prostate cancer and other oncology indications. The 7-amino group is the validated handle for introducing diverse substituents that interact with the WPF shelf region of BRD4, a key selectivity determinant [1]. As demonstrated in the development of Y08060, the scaffold yields compounds with nanomolar to low-micromolar potency against BRD4(1) and high selectivity over non-BET bromodomains, making it a critical building block for epigenetic drug discovery programs [2].

Process Chemistry: Scale-Up of Key Intermediates for Preclinical Candidate Synthesis

For process chemistry groups tasked with scaling up the synthesis of a lead BET inhibitor, the well-defined and reproducible 73.4% yield for the reduction of the nitro precursor to 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one provides a reliable and cost-effective synthetic step [1]. The iron-mediated reduction method is amenable to scale-up and avoids the use of expensive or hazardous catalysts, making it a practical choice for multi-gram to kilogram-scale syntheses required for preclinical toxicology and formulation studies .

Chemical Biology: Development of BRD4-Targeted Chemical Probes and PROTACs

Chemical biology groups developing BRD4-targeted chemical probes or proteolysis-targeting chimeras (PROTACs) will find the 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold invaluable. The 7-amino group provides a robust synthetic handle for conjugating a variety of linkers and E3 ligase ligands, enabling the construction of bifunctional molecules for target validation and mechanistic studies in cellular models of cancer [1].

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